2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves a [3+3]-cyclocondensation reaction. This process starts with the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolopyridine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-AMINO-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound is known to inhibit tyrosine kinases, such as the ErbB family of receptors, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Although structurally different, indole derivatives also possess a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
2-AMINO-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of a thiazole and pyridine ring fused with a thiophene moiety. This structural arrangement contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H9N3OS2 |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-amino-7-thiophen-3-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C10H9N3OS2/c11-10-13-9-8(16-10)6(3-7(14)12-9)5-1-2-15-4-5/h1-2,4,6H,3H2,(H2,11,13)(H,12,14) |
InChI Key |
LATVFXYHMJBZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CSC=C3 |
Origin of Product |
United States |
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